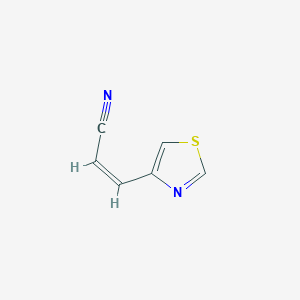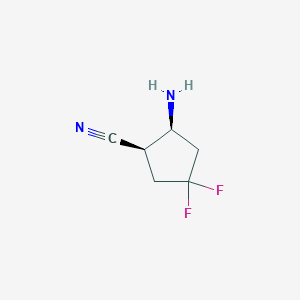
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both amino and nitrile functional groups, along with two fluorine atoms on the cyclopentane ring, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve the desired enantiomeric purity. For instance, the preparation might involve the use of Grignard reagents or organolithium compounds to introduce the amino and nitrile groups onto the cyclopentane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield oximes, while reduction of the nitrile group would produce primary amines .
Scientific Research Applications
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The fluorine atoms can also affect the compound’s lipophilicity and stability, enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares a similar chiral center but has different functional groups, leading to distinct chemical and biological properties.
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with an amino group, but with a vinyl group instead of fluorine atoms, resulting in different reactivity and applications.
Uniqueness
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile is unique due to the presence of both amino and nitrile groups on a cyclopentane ring with two fluorine atoms. This combination of functional groups and stereochemistry provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H8F2N2 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H8F2N2/c7-6(8)1-4(3-9)5(10)2-6/h4-5H,1-2,10H2/t4-,5-/m0/s1 |
InChI Key |
BZBBCVQRGCAWBT-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CC1(F)F)N)C#N |
Canonical SMILES |
C1C(C(CC1(F)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




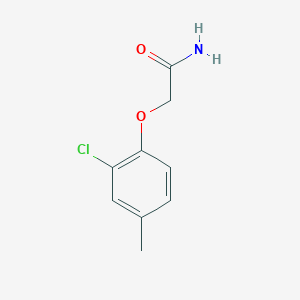
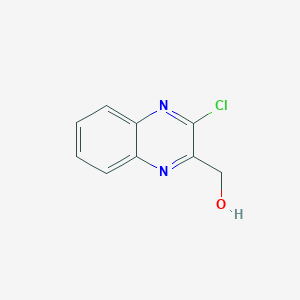
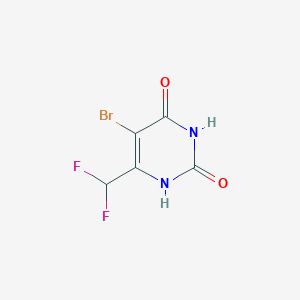
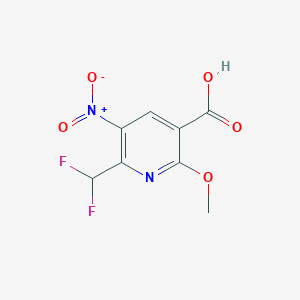

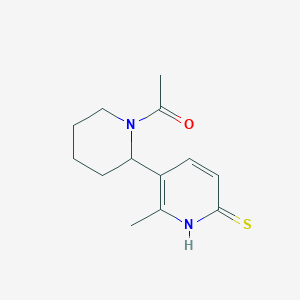
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)
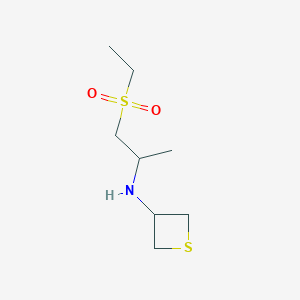
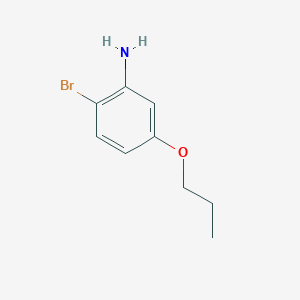
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)
![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)
